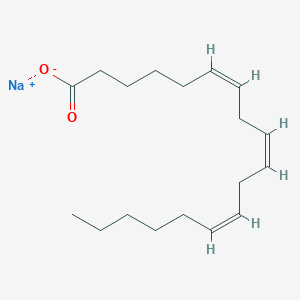

Sodium gamma-linolenate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium gamma-linolenate is the sodium salt form of gamma-linolenic acid, a polyunsaturated omega-6 fatty acid. Gamma-linolenic acid is primarily found in seed oils such as evening primrose oil, borage oil, and blackcurrant seed oil. This compound is known for its anti-inflammatory properties and is used in various medical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of sodium gamma-linolenate typically involves the neutralization of gamma-linolenic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where gamma-linolenic acid is dissolved in a suitable solvent, and sodium hydroxide is added gradually under constant stirring. The reaction is exothermic and should be controlled to maintain a moderate temperature.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The gamma-linolenic acid is sourced from natural oils through extraction and purification processes. The neutralization reaction is then carried out in large reactors, followed by filtration and drying to obtain the final product in a pure form.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium gamma-linolenate undergoes various chemical reactions, including:

Oxidation: Exposure to oxygen can lead to the formation of peroxides and other oxidation products.

Reduction: this compound can be reduced to its corresponding alcohols under specific conditions.

Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reactions with salts of other metals can lead to the formation of different metal gamma-linolenates.

Major Products Formed:

Oxidation: Peroxides and hydroperoxides.

Reduction: Gamma-linolenic alcohol.

Substitution: Metal gamma-linolenates (e.g., calcium gamma-linolenate).

Wissenschaftliche Forschungsanwendungen

Sodium gamma-linolenate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various chemical compounds.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its anti-inflammatory and anti-cancer properties. It is used in the treatment of conditions such as rheumatoid arthritis, eczema, and diabetic neuropathy.

Industry: Utilized in the formulation of cosmetics and dietary supplements due to its beneficial effects on skin health.

Wirkmechanismus

Sodium gamma-linolenate exerts its effects through several molecular pathways:

Anti-inflammatory Action: It is converted into dihomo-gamma-linolenic acid, which is further metabolized to produce anti-inflammatory prostaglandins such as prostaglandin E1.

Cell Membrane Function: It incorporates into cell membranes, enhancing their fluidity and function.

Signal Transduction: It modulates various signaling pathways involved in inflammation and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Gamma-linolenic acid: The parent compound of sodium gamma-linolenate.

Dihomo-gamma-linolenic acid: A metabolite of gamma-linolenic acid with similar anti-inflammatory properties.

Alpha-linolenic acid: An omega-3 fatty acid with different physiological effects.

Uniqueness: this compound is unique due to its enhanced solubility in water compared to gamma-linolenic acid, making it more suitable for certain medical and industrial applications. Its sodium salt form also allows for easier incorporation into various formulations.

Eigenschaften

CAS-Nummer |

86761-55-9 |

|---|---|

Molekularformel |

C18H29NaO2 |

Molekulargewicht |

300.4 g/mol |

IUPAC-Name |

sodium;(6Z,9Z,12Z)-octadeca-6,9,12-trienoate |

InChI |

InChI=1S/C18H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10,12-13H,2-5,8,11,14-17H2,1H3,(H,19,20);/q;+1/p-1/b7-6-,10-9-,13-12-; |

InChI-Schlüssel |

MQLYJTAVSNRQGM-HPFCUAHCSA-M |

Isomerische SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)[O-].[Na+] |

Kanonische SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-ethyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12763235.png)

![4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12763239.png)

![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B12763255.png)